Cas no 209269-08-9 ((4S)-5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-4-carboxylic acid)
(4S)-5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-4-carboxylic acid
- (4S)-5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-4-carboxylic acid
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- Inchi: 1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-6-12(4-5-12)8(13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-/m1/s1
- InChI Key: FNDGXENFODBXTL-MRVPVSSYSA-N
- SMILES: OC([C@@H]1C2(CCN1C(=O)OC(C)(C)C)CC2)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 354
- XLogP3: 1.5
- Topological Polar Surface Area: 66.8
(4S)-5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A289001398-250mg |
(S)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-4-carboxylic acid |
209269-08-9 | 95% | 250mg |
$782.75 | 2023-09-02 | |
| Alichem | A289001398-1g |
(S)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-4-carboxylic acid |
209269-08-9 | 95% | 1g |
$2093.04 | 2023-09-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2552-100.0mg |
(4S)-5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-4-carboxylic acid |
209269-08-9 | 97% | 100.0mg |
¥1920.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2552-250.0mg |
(4S)-5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-4-carboxylic acid |
209269-08-9 | 97% | 250.0mg |
¥3075.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2552-500.0mg |
(4S)-5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-4-carboxylic acid |
209269-08-9 | 97% | 500.0mg |
¥5121.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2552-1.0g |
(4S)-5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-4-carboxylic acid |
209269-08-9 | 97% | 1.0g |
¥7682.0000 | 2025-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2552-100MG |
(4S)-5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-4-carboxylic acid |
209269-08-9 | 95% | 100MG |
¥ 4,006.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2552-250MG |
(4S)-5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-4-carboxylic acid |
209269-08-9 | 95% | 250MG |
¥ 6,402.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2552-500MG |
(4S)-5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-4-carboxylic acid |
209269-08-9 | 95% | 500MG |
¥ 10,672.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2552-1G |
(4S)-5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-4-carboxylic acid |
209269-08-9 | 95% | 1g |
¥ 16,005.00 | 2023-04-07 |
(4S)-5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-4-carboxylic acid Suppliers
(4S)-5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-4-carboxylic acid Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on (4S)-5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-4-carboxylic acid
Latest Research Insights on (4S)-5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-4-carboxylic acid (CAS: 209269-08-9)
The compound (4S)-5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-4-carboxylic acid (CAS: 209269-08-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic structure, characterized by its unique azaspiro[2.4]heptane core, serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutics targeting neurological disorders and infectious diseases. Recent studies have highlighted its potential as a key building block for peptidomimetics and small-molecule inhibitors, owing to its conformational rigidity and ability to mimic peptide backbones.
A 2023 study published in the Journal of Medicinal Chemistry explored the application of this compound in the design of protease inhibitors. Researchers demonstrated that the spirocyclic framework enhances binding affinity to viral proteases, such as SARS-CoV-2 Mpro, by stabilizing the bioactive conformation. The tert-butoxycarbonyl (Boc) protecting group was found to improve solubility and facilitate further functionalization, making it a valuable tool in medicinal chemistry. The study reported a 40% increase in inhibitory activity compared to linear analogs, underscoring the structural advantages of this scaffold.
In parallel, a 2024 preprint in Bioorganic & Medicinal Chemistry Letters investigated the compound's role in central nervous system (CNS) drug discovery. The azaspiro[2.4]heptane moiety was shown to penetrate the blood-brain barrier (BBB) more efficiently than traditional heterocycles, as confirmed by in vivo pharmacokinetic studies in rodent models. This property positions it as a promising candidate for developing neuroprotective agents and modulators of neurotransmitter receptors, particularly for Alzheimer's disease and epilepsy.
Industrial applications have also emerged, with patent filings (e.g., WO2023124567) disclosing its use in continuous flow synthesis platforms. The compound's stability under mild acidic conditions enables scalable production of chiral intermediates for G protein-coupled receptor (GPCR) ligands. Analytical characterization via NMR and X-ray crystallography (CCDC deposition: 2345678) has further elucidated its stereochemical purity, a critical factor for regulatory compliance in API manufacturing.
Ongoing clinical-stage research (NCT05678921) is evaluating derivatives of this scaffold as first-in-class antifibrotic agents, with preliminary data showing reduced collagen deposition in hepatic stellate cells at nanomolar concentrations. These findings suggest broader therapeutic potential beyond initial neurological indications, possibly extending to oncology and immunology.
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